molecular formula C21H11N3O4 B6059889 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B6059889
M. Wt: 369.3 g/mol
InChI Key: VYJVEJPTEMXUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BOID, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BOID has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, but it is thought to act by binding to specific proteins or enzymes in cells, altering their activity and leading to changes in cellular processes. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to bind to a number of different proteins and enzymes, including kinases and phosphatases, suggesting that it may have multiple targets in cells.
Biochemical and physiological effects:
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cellular processes such as cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high specificity for certain proteins and enzymes, which allows for precise manipulation of cellular processes. Another advantage is its fluorescent properties, which make it useful for imaging cellular processes in real time. However, one limitation of using 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which can limit its use in certain experiments or cell types.

Future Directions

There are many potential future directions for research on 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione, including the development of new derivatives or analogs with improved properties for specific applications. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione could also be used in combination with other compounds or therapies to enhance their effectiveness. Further studies are needed to fully understand the mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in scientific research.

Synthesis Methods

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with 2-(4-hydroxyphenyl)acetic acid to form an intermediate product, which is then reacted with phthalic anhydride to yield 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione. Other methods of synthesis have also been reported, including the use of microwave irradiation and the use of different starting materials.

Scientific Research Applications

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular processes, as a potential anti-cancer agent, and as a tool for investigating the role of specific proteins in cellular signaling pathways. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-pyridin-3-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O4/c25-19-14-8-7-12(18-23-17-6-2-1-5-15(17)21(27)28-18)10-16(14)20(26)24(19)13-4-3-9-22-11-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJVEJPTEMXUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione

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